N-Acetonylpyridinium bromide
Overview
Description
N-Acetonylpyridinium bromide is an organic compound with the molecular formula C8H10BrNO. It is also known by other names such as 1-pyridylacetone bromide and 1-(2-oxopropyl)pyridinium bromide. This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
N-Acetonylpyridinium bromide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with chloroacetone in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt . Another method involves the reaction of pyridine with acetonyl chloride in the presence of a base, followed by the addition of hydrobromic acid . These reactions typically occur under reflux conditions in solvents such as tetrahydrofuran .
Chemical Reactions Analysis
N-Acetonylpyridinium bromide undergoes various chemical reactions, including substitution and addition reactions. It can react with nucleophiles such as amines and thiols to form substituted pyridinium derivatives . Additionally, it can undergo oxidation reactions to form pyridinium N-oxides . Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Acetonylpyridinium bromide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it is used in proteomics research to study protein interactions and functions . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Acetonylpyridinium bromide involves its interaction with biological molecules, such as proteins and nucleic acids . It can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function . The molecular targets and pathways involved in these interactions depend on the specific biological context and the nature of the nucleophilic sites .
Comparison with Similar Compounds
N-Acetonylpyridinium bromide can be compared with other pyridinium salts, such as N-methylpyridinium bromide and N-ethylpyridinium bromide . While these compounds share similar structural features, this compound is unique due to the presence of the acetonyl group, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-pyridin-1-ium-1-ylpropan-2-one;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFIDROZWYVUGX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938217 | |
Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-41-6 | |
Record name | Pyridinium, 1-(2-oxopropyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Oxopropyl)pyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-oxopropyl)pyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.